1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNCUJHRGPSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Organic Synthesis via Condensation Reactions
The most widely reported method involves a two-step condensation process starting with 3,4-dimethoxybenzaldehyde and dimethylamine. In the first step, the aldehyde undergoes a nucleophilic addition with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the intermediate 3-(dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-ol. This intermediate is subsequently oxidized to the target ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Reaction Conditions and Optimization
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Solvent System: Ethanol or tetrahydrofuran (THF) is preferred for homogeneity.
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Temperature: 0–25°C for the addition step; 40–60°C for oxidation.
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Catalyst: Anhydrous magnesium sulfate (MgSO4) is used to absorb water and shift equilibrium toward product formation.
Yield Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Nucleophilic Addition | NaBH3CN | 78–82 |
| Oxidation | PCC | 85–90 |
Characterization via -NMR confirms the presence of key signals:
Mechanochemical Synthesis for Green Chemistry Applications
Mechanochemical methods eliminate solvent use, leveraging ball-milling to initiate solid-state reactions. This approach reduces the environmental footprint, as quantified by the E-factor (mass of waste per mass of product). For 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one, the E-factor drops from 5.2 (traditional) to 1.8 (mechanochemical), with atom economy (AE) improving from 64% to 89%.
Procedure
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Reactants: 3,4-Dimethoxybenzaldehyde, dimethylamine hydrochloride, and sodium bicarbonate (NaHCO3) as a base.
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Milling Parameters: Stainless-steel balls (5 mm diameter), 30 Hz frequency, 2-hour duration.
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Workup: Crude product recrystallized in ethanol to achieve >95% purity.
Advantages
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Reduced Solvent Waste: Ethanol recovery exceeds 80%.
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Scalability: Demonstrated at 100-g scale without yield loss.
Manganese-Catalyzed α-Alkylation of Ketones
A cutting-edge approach utilizes manganese-based catalysts to couple acetophenone derivatives with primary alcohols. This method, adapted for this compound, employs Mn-1 (a manganese complex with bipyridine ligands) to mediate dehydrogenative coupling .
Reaction Scheme
Optimized Conditions
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Catalyst Loading: 5 mol% Mn-1.
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Base: Potassium tert-butoxide ().
Performance Metrics
| Alcohol | Yield (%) | Turnover Number (TON) |
|---|---|---|
| Benzyl Alcohol | 87 | 17.4 |
| 4-Methoxybenzyl Alcohol | 92 | 18.4 |
Hydrochloride Salt Formation for Enhanced Stability
The hydrochloride salt of the compound, this compound hydrochloride, is prepared by treating the free base with hydrochloric acid (HCl) in diethyl ether. This derivative exhibits improved crystallinity and storage stability .
Synthetic Protocol
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Neutralization: Free base dissolved in ether, cooled to 0°C.
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Acid Addition: Dropwise HCl (1M) until pH 2–3.
Analytical Data
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Molecular Weight: 273.75 g/mol (C13H20ClNO3).
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Melting Point: 142–145°C (decomposition observed above 150°C) .
Comparative Analysis of Synthesis Methods
Table 1: Method Comparison
| Parameter | Traditional | Mechanochemical | Catalytic | Hydrochloride |
|---|---|---|---|---|
| Yield (%) | 78–90 | 82–88 | 85–92 | 89–93 |
| Reaction Time (h) | 8–12 | 2 | 10–20 | 1–2 |
| Solvent Use | High | None | Moderate | Low |
| Environmental Impact | High | Low | Moderate | Low |
The mechanochemical method excels in sustainability, while catalytic α-alkylation offers superior yields for specialized derivatives. Traditional synthesis remains valuable for small-scale, high-purity applications .
Analytical Characterization and Validation
Spectroscopic Data
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IR Spectroscopy:
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-NMR:
Purity Assessment
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HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Notably, the dimethoxyphenyl group is often associated with enhanced biological activity.
Thrombopoietin Receptor Agonist
Research indicates that derivatives of this compound can act as agonists for thrombopoietin receptors, which play a crucial role in platelet production. This property is particularly relevant for treating conditions like thrombocytopenia (low platelet count) . The ability to enhance platelet production could lead to significant therapeutic advancements in hematological disorders.
Organic Synthesis
Synthetic Pathways
The compound can be synthesized through various methods involving the reaction of dimethoxyacetophenone with appropriate amines. For instance, mechanochemical processes have been employed to prepare similar compounds with high yields while minimizing environmental impact .
Recrystallization Techniques
The purification of synthesized compounds often involves recrystallization techniques that enhance yield and purity. For example, the use of ethanol in recrystallization has shown to reduce waste and improve the overall efficiency of the synthesis process .
Biological Research
Anticancer Potential
Recent studies suggest that compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one exhibit anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
Anti-inflammatory Effects
The presence of the dimethoxyphenyl group implies potential anti-inflammatory activity. In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs .
Table 1: Summary of Research Applications
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanone: This compound has a similar structure but with an ethanone backbone instead of a propanone backbone.
1-(3,4-Dimethoxyphenyl)-3-(methylamino)propan-1-one: This compound has a methylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including anticancer effects, antibacterial properties, and potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 6.72 |
| HeLa | 4.87 |
| A549 | 16.79 |
| HCT116 | 5.48 |
The compound's mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells by targeting specific signaling pathways related to tumor growth and survival .
Antibacterial Properties
Additionally, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Salmonella enterica | 8 |
The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
The biological activity of this compound can be explained through several proposed mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, particularly through the upregulation of pro-apoptotic proteins.
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit tyrosine kinase receptors, which play a crucial role in cancer cell signaling .
Case Studies
In a notable study, researchers tested the efficacy of this compound against a panel of human cancer cell lines. The results indicated that it not only inhibited cell growth but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Another study focused on its antibacterial properties, revealing that it could significantly enhance the efficacy of traditional antibiotics when used in combination therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
